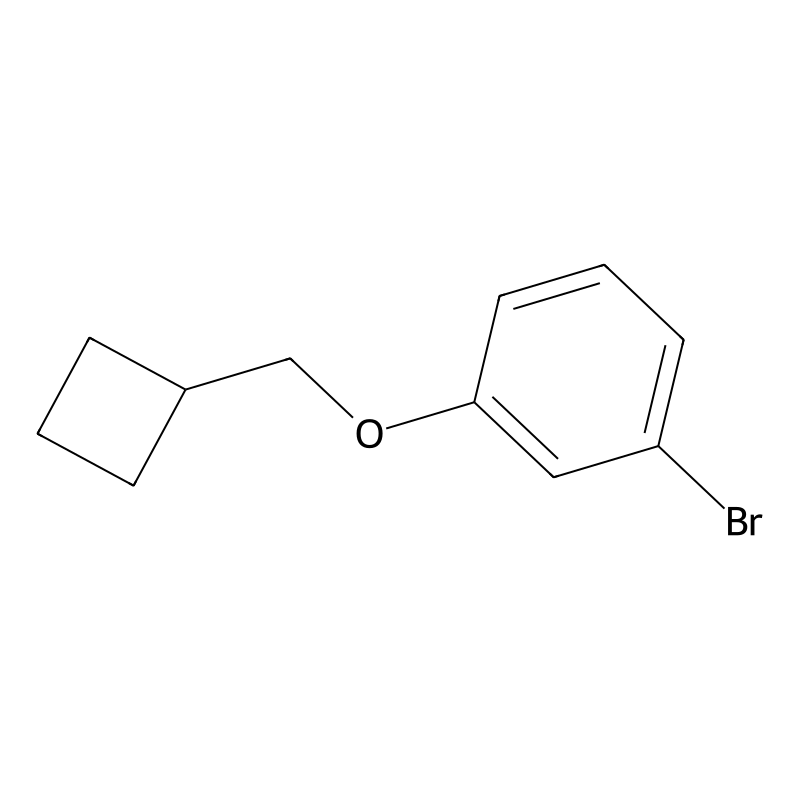1-Bromo-3-(cyclobutylmethoxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-3-(cyclobutylmethoxy)benzene is an organic compound classified as an aromatic halide. It features a benzene ring that is substituted with a bromine atom and a cyclobutylmethoxy group. The presence of these substituents imparts unique electronic and steric properties to the compound, making it significant in various chemical applications. The molecular formula for this compound is and it has a molecular weight of approximately 227.1 g/mol.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols. This reaction typically requires polar aprotic solvents and can utilize reagents like sodium azide or potassium thiolate.
- Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions with electrophiles, facilitated by conditions such as the presence of strong acids (e.g., nitric acid or sulfuric acid) under controlled temperatures .
- Oxidation and Reduction: The compound can be oxidized or reduced to yield various products, using oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Synthesis of 1-Bromo-3-(cyclobutylmethoxy)benzene typically involves:
- Bromination: A precursor compound is brominated using bromine in the presence of a catalyst to achieve selective bromination.
- Etherification: The cyclobutylmethoxy group is introduced through etherification, utilizing cyclobutylmethanol and a suitable base.
- Fluorination (if applicable): If synthesizing derivatives like 1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene, electrophilic fluorination methods using reagents such as Selectfluor may be employed .
Industrial production may utilize continuous flow reactors for efficiency and advanced purification techniques such as column chromatography.
1-Bromo-3-(cyclobutylmethoxy)benzene has several potential applications:
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Due to its unique reactivity profile, it may be explored for developing new pharmaceuticals.
- Material Science: Its properties could be useful in creating novel materials with specific electronic or mechanical characteristics.
While specific interaction studies on 1-Bromo-3-(cyclobutylmethoxy)benzene are sparse, its structural characteristics suggest that it could interact with various biological macromolecules through hydrophobic interactions and halogen bonding. Future research could elucidate its potential applications in drug design and other fields by exploring these interactions in detail.
Several compounds share structural similarities with 1-Bromo-3-(cyclobutylmethoxy)benzene. Here are some notable examples:
| Compound Name | Structure Features |
|---|---|
| 1-Bromo-3-(cyclopropylmethoxy)benzene | Similar structure but with a cyclopropyl group instead of cyclobutyl. |
| 1-Bromo-3-(3-methyl-cyclobutylmethoxy)benzene | Contains a methyl group on the cyclobutyl substituent. |
| 1-Bromo-3-(cyclobutylmethoxy)-5-(trifluoromethoxy)-benzene | Includes a trifluoromethoxy group, enhancing reactivity due to electron-withdrawing effects. |
Uniqueness
The uniqueness of 1-Bromo-3-(cyclobutylmethoxy)benzene lies in its combination of both bromine and cyclobutylmethoxy groups, which provide distinct electronic properties and steric hindrance compared to other similar compounds. This balance of reactivity and stability makes it particularly suitable for diverse applications in organic synthesis and materials science.







